6-Bromo-2-(difluoromethyl)benzo[b]thiophene
Description
Properties
Molecular Formula |
C9H5BrF2S |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
6-bromo-2-(difluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H5BrF2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,9H |
InChI Key |
HZFQVEKRQGNPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(difluoromethyl)benzo[b]thiophene typically involves the functionalization of the thiophene ring and subsequent bromination and difluoromethylation. One common method involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene in chlorobenzene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(difluoromethyl)benzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzothiophenes, while oxidation can yield sulfoxides or sulfones.
Scientific Research Applications
6-Bromo-2-(difluoromethyl)benzo[b]thiophene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(difluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups can influence its reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Compounds:
6-Bromo-2-(trifluoromethyl)benzo[b]thiophene (CAS 1709825-02-4)
- Substituents : 6-Bromo, 2-CF₃
- Molecular Weight : 293.13 g/mol
- Properties : The trifluoromethyl group is more electron-withdrawing and sterically bulky than difluoromethyl, reducing nucleophilic aromatic substitution reactivity but enhancing metabolic resistance .
6-Bromo-2-bromomethyl-benzo[b]thiophene
- Substituents : 6-Bromo, 2-BrCH₂
- Molecular Weight : 306.03 g/mol
- Properties : The bromomethyl group allows for alkylation or nucleophilic displacement, offering synthetic flexibility absent in the difluoromethyl derivative .
Table 1: Structural and Electronic Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 6-Bromo-2-(difluoromethyl) | 6-Br, 2-CHF₂ | 247.11 | Balanced lipophilicity; moderate metabolic stability |
| 6-Bromo-2-(trifluoromethyl) | 6-Br, 2-CF₃ | 293.13 | High electron-withdrawing effect; enhanced metabolic resistance |
| 6-Bromo-2-bromomethyl | 6-Br, 2-BrCH₂ | 306.03 | Reactive bromomethyl group; versatile for further functionalization |
| 2-(5-Bromo-2-fluorobenzyl) | 2-(5-Br-2-F-benzyl) | 321.21 | Extended conjugation; improved binding affinity in some biological targets |
Stereochemical and Conformational Effects
- Enantioselectivity: In dispiro derivatives (e.g., compound 3ja), the difluoromethyl group at the 5′-position achieves 81% enantiomeric excess (ee) during organocatalyzed cycloadditions, whereas analogs with bulkier groups (e.g., 3ka with dichlorophenyl) show reduced ee (14%) due to steric hindrance .
- Conformational Rigidity : The difluoromethyl group induces slight pyramidalization at the sulfur atom in benzo[b]thiophene, altering binding pocket compatibility compared to planar benzyl-substituted analogs .
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-2-(difluoromethyl)benzo[b]thiophene, and how can reaction conditions be optimized?
To synthesize this compound, consider the following methodologies:
- Bromination : Introduce bromine at the 6-position of a benzo[b]thiophene precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic FeCl₃ in anhydrous CH₂Cl₂ at 0–25°C) .
- Difluoromethylation : Attach the difluoromethyl group via nucleophilic substitution or radical-mediated reactions. For example, use ClCF₂H or BrCF₂H with a base (e.g., KOtBu) in polar aprotic solvents like DMF .
- Optimization : Monitor reaction progress with thin-layer chromatography (TLC) or LC-MS. Adjust temperature, stoichiometry, and solvent polarity to suppress side reactions (e.g., over-bromination or decomposition of the difluoromethyl group) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns and purity. The difluoromethyl group shows characteristic splitting in NMR (~-80 to -100 ppm) .
- X-Ray Crystallography : Determine molecular conformation and packing using single-crystal diffraction. For example, crystallize the compound in ethyl acetate/hexane and analyze with a diffractometer (e.g., Cu-Kα radiation, 296 K) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) in positive-ion mode (ESI or EI) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic and steric properties of benzo[b]thiophene derivatives?
The difluoromethyl (–CF₂H) group exerts both inductive and steric effects:
- Electronic Effects : The strong electron-withdrawing nature of fluorine decreases electron density at the thiophene ring, enhancing electrophilic substitution reactivity at specific positions. This can be quantified via Hammett substituent constants () .
- Steric Effects : The –CF₂H group introduces steric hindrance, affecting molecular conformation. For example, X-ray studies show torsional angles between the thiophene ring and substituents are influenced by fluorine’s van der Waals radius .
- Applications : These properties make the compound suitable as an electron-deficient building block in organic semiconductors (e.g., OFETs) or as a pharmacophore in drug design .
Q. What challenges arise in achieving regioselective functionalization of benzo[b]thiophene derivatives, and how can they be addressed?
- Regioselectivity in Bromination : Bromination at the 6-position competes with 3- or 4-position substitution. Use directing groups (e.g., –CF₂H) or steric control (bulky solvents like DCE) to favor 6-bromination .
- Side Reactions : Over-bromination or C–F bond cleavage may occur under harsh conditions. Mitigate via low-temperature reactions (<50°C) and stoichiometric control of brominating agents .
- Analytical Validation : Combine DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) with experimental data to predict and confirm regioselectivity .
Q. How can computational modeling predict the reactivity and docking interactions of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the LUMO of the difluoromethyl-substituted derivative is localized at the thiophene ring, favoring electron-deficient reactions .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) or materials (e.g., polymer matrices) using software like AutoDock Vina. Fluorine’s role in hydrogen bonding and hydrophobic interactions can be modeled via force fields (e.g., AMBER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
